molecular formula C7H13ClN2S B2985870 4-Tert-butyl-1,3-thiazol-2-amine hydrochloride CAS No. 475632-10-1

4-Tert-butyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2985870
CAS No.: 475632-10-1
M. Wt: 192.71
InChI Key: JDCHMLSMDOOMQH-UHFFFAOYSA-N
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Description

“4-Tert-butyl-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 475632-10-1 . It has a molecular weight of 192.71 and its IUPAC name is 4-tert-butyl-1,3-thiazol-2-ylamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H . The molecular formula is C7H12N2S and the exact mass is 156.07200 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.71 and is typically stored at room temperature . It is available in powder form . The compound has a density of 1.107 g/cm3 , a boiling point of 253.2ºC at 760 mmHg , and a melting point of 99-102 °C .

Scientific Research Applications

Synthesis and Crystal Structure

4-Tert-butyl-1,3-thiazol-2-amine derivatives have been synthesized and studied for their crystal structures and potential applications. For instance, a compound synthesized via the reduction of a related thiazol-2-amine showed antitumor activity against the Hela cell line, with X-ray analysis revealing details of its crystal structure and intermolecular hydrogen bonds contributing to its stability and bioactivity (Ye Jiao et al., 2015). Another study focused on the hydrogen-bonded helices in 2-aminothiazole derivatives, demonstrating chiral symmetry breaking in the solid state, which could have implications for material science and enantioselective synthesis (A. Hu & Gao Cao, 2011).

Antitumor Activity

Compounds containing the 4-Tert-butyl-1,3-thiazol-2-amine moiety have been studied for their antitumor properties. Research has demonstrated that certain derivatives exhibit significant antitumor activity, providing a foundation for further development of anticancer agents. The crystal structure analysis plays a crucial role in understanding the interactions that contribute to their biological activity (Hu et al., 2010).

Material Science Applications

In the realm of material science, derivatives of 4-Tert-butyl-1,3-thiazol-2-amine have been explored for their potential in creating novel materials. For example, their role in aggregation-induced emission enhancement and as intermediates in asymmetric synthesis highlights their versatility in developing advanced materials with tailored properties (Yan Qian et al., 2007), (J. Ellman et al., 2002).

Theoretical Studies

Theoretical studies on 4-Tert-butyl-1,3-thiazol-2-amine provide insight into its structural and vibrational characteristics, aiding in the design of new compounds with desired properties. Ab initio and DFT studies have been conducted to understand its geometry, vibrational spectra, and thermal properties, offering a comprehensive view of its potential applications across different fields (V. Kumar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, and instructions for what to do if the compound is swallowed or comes into contact with eyes .

Properties

IUPAC Name

4-tert-butyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCHMLSMDOOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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